

# Ivonescimab in Advanced NSCLC: A Comparative Analysis of Combination Therapy vs. Monotherapy

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A comprehensive review of recent clinical trial data reveals distinct efficacy and safety profiles for the bispecific antibody Ivonescimab when used in combination with chemotherapy versus as a monotherapy in various subsets of advanced non-small cell lung cancer (NSCLC). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining trial methodologies, and visualizing relevant biological pathways and study designs.

Ivonescimab, a first-in-class bispecific antibody, uniquely targets both Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF), aiming to simultaneously stimulate an anti-tumor immune response and inhibit tumor angiogenesis.[1][2] Clinical investigations have explored its potential in different therapeutic strategies for advanced NSCLC.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from pivotal Phase III clinical trials of Ivonescimab in advanced NSCLC.

Table 1: Efficacy of Ivonescimab Combination Therapy vs. Control in EGFR-Mutant NSCLC (HARMONi-A Trial)



Efficacy Endpoint	Ivonescimab + Chemotherapy (n=161)	Placebo + Chemotherapy (n=161)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	7.1 months	4.8 months	0.46 (0.34-0.62)	<0.001[3]
Objective Response Rate (ORR)	50.6%	35.4%	-	0.006[3]
Median Overall Survival (OS)	16.8 months	14.1 months	0.74	0.019[4]

Table 2: Efficacy of Ivonescimab Monotherapy vs. Pembrolizumab Monotherapy in PD-L1 Positive NSCLC (HARMONi-2 Trial)

Efficacy Endpoint	lvonescimab Monotherapy (n=198)	Pembrolizuma b Monotherapy (n=200)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	11.14 months	5.82 months	0.51 (0.38-0.69)	<0.0001[5]
Objective Response Rate (ORR)	50.0%	38.5%	-	-
Disease Control Rate (DCR)	89.9%	70.5%	-	-

Table 3: Efficacy of Ivonescimab Combination Therapy vs. Tislelizumab Combination Therapy in Squamous NSCLC (HARMONi-6 Trial)



Efficacy Endpoint	Ivonescimab + Chemotherapy (n=266)	Tislelizumab + Chemotherapy (n=266)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	11.14 months	6.90 months	0.60 (0.46-0.78)	<0.0001[6][7]

Table 4: Overview of Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Trial	Ivonescimab Arm	Control Arm
HARMONi-A	61.5% (Ivonescimab + Chemo)	49.1% (Placebo + Chemo)[3]
HARMONi-2	Immune-related AEs: 7% (Ivonescimab)	Immune-related AEs: 8% (Pembrolizumab)[5]
HARMONi-6	63.9% (Ivonescimab + Chemo)	54.3% (Tislelizumab + Chemo) [8]

## **Experimental Protocols**

Below are the detailed methodologies for the key clinical trials cited in this guide.

## **HARMONI-A (NCT05184712)**

- Study Design: A randomized, double-blind, multi-center, placebo-controlled Phase III trial conducted in China.[9][10]
- Patient Population: Patients with locally advanced or metastatic non-squamous NSCLC with EGFR mutations who have progressed on prior EGFR tyrosine kinase inhibitor (TKI) therapy.
   [9][10]
- Intervention Arms:
  - Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5) for four cycles, followed by maintenance therapy with Ivonescimab and pemetrexed.[3]



- Control Arm: Placebo in combination with pemetrexed and carboplatin for four cycles,
   followed by maintenance therapy with placebo and pemetrexed.[3]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee (IRRC) according to RECIST v1.1.[3][10]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), duration of response, and safety.[11]

## HARMONi-2 (NCT05499390)

- Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[5]
- Patient Population: Patients with locally advanced or metastatic NSCLC with positive PD-L1 expression (Tumor Proportion Score [TPS] ≥1%) and without sensitizing EGFR mutations or ALK translocations, who had not received prior systemic therapy for advanced disease.[5]
   [12]
- Intervention Arms:
  - Experimental Arm: Ivonescimab monotherapy (20 mg/kg) administered intravenously every 3 weeks.[5]
  - Control Arm: Pembrolizumab monotherapy (200 mg) administered intravenously every 3 weeks.[5]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by a masked independent radiographic review committee per RECIST v1.1.[5]
- Secondary Endpoints: Overall Survival (OS), ORR, duration of response, disease control rate, and safety.[8]

### HARMONi-6 (NCT05840016)

- Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[6]
- Patient Population: Patients with previously untreated, unresectable stage IIIB/IIIC or stage
   IV squamous NSCLC, irrespective of PD-L1 expression.[6][13]



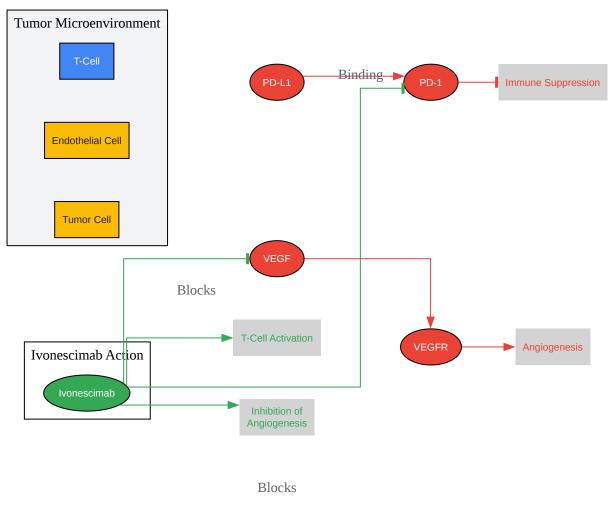
#### • Intervention Arms:

- Experimental Arm: Ivonescimab (20 mg/kg) in combination with paclitaxel (175 mg/m²) and carboplatin (AUC 5) administered intravenously every 3 weeks for four cycles, followed by Ivonescimab monotherapy maintenance.[6]
- Control Arm: Tislelizumab (200 mg) in combination with the same chemotherapy backbone, followed by tislelizumab maintenance.
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee per RECIST v1.1.[6]
- Secondary Endpoints: Overall Survival (OS), ORR, duration of response, and safety.[13]

## **Visualizations**

The following diagrams illustrate the mechanism of action of Ivonescimab and a representative clinical trial workflow.



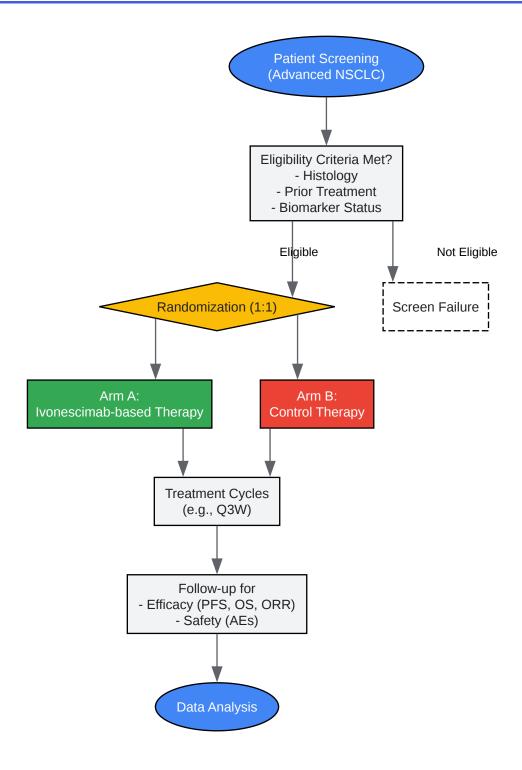


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Caption: Ivonescimab's dual blockade of PD-1 and VEGF.





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Caption: Generalized workflow of the HARMONi clinical trials.



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